Trimethyl{3-[1-(thiophen-3-yl)cyclohexyl]cyclopenta-2,4-dien-1-yl}silane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Trimethyl{3-[1-(thiophen-3-yl)cyclohexyl]cyclopenta-2,4-dien-1-yl}silane is a complex organic compound characterized by its unique structure, which includes a thiophene ring, a cyclohexyl group, and a cyclopenta-2,4-dien-1-yl moiety attached to a silicon atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Trimethyl{3-[1-(thiophen-3-yl)cyclohexyl]cyclopenta-2,4-dien-1-yl}silane typically involves multiple steps, starting from readily available precursors. One common approach is to first synthesize the cyclopenta-2,4-dien-1-yl moiety, followed by the introduction of the cyclohexyl group and the thiophene ring. The final step involves the attachment of the trimethylsilyl group to the cyclopenta-2,4-dien-1-yl moiety under specific reaction conditions, such as the use of a strong base and an appropriate solvent.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This could include the use of advanced catalytic systems, continuous flow reactors, and stringent purification techniques to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
Trimethyl{3-[1-(thiophen-3-yl)cyclohexyl]cyclopenta-2,4-dien-1-yl}silane can undergo various types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The cyclohexyl group can be reduced to form different cyclohexane derivatives.
Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and in inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while substitution of the trimethylsilyl group can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
Trimethyl{3-[1-(thiophen-3-yl)cyclohexyl]cyclopenta-2,4-dien-1-yl}silane has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of advanced materials, such as polymers and electronic components.
Mechanism of Action
The mechanism of action of Trimethyl{3-[1-(thiophen-3-yl)cyclohexyl]cyclopenta-2,4-dien-1-yl}silane involves its interaction with specific molecular targets and pathways. The thiophene ring and cyclohexyl group can interact with various enzymes and receptors, potentially modulating their activity. The trimethylsilyl group can also influence the compound’s reactivity and stability, affecting its overall biological and chemical behavior.
Comparison with Similar Compounds
Similar Compounds
Trimethyl{3-[1-(thiophen-2-yl)cyclohexyl]cyclopenta-2,4-dien-1-yl}silane: Similar structure but with a thiophene ring at a different position.
Trimethyl{3-[1-(furan-3-yl)cyclohexyl]cyclopenta-2,4-dien-1-yl}silane: Contains a furan ring instead of a thiophene ring.
Trimethyl{3-[1-(pyridin-3-yl)cyclohexyl]cyclopenta-2,4-dien-1-yl}silane: Contains a pyridine ring instead of a thiophene ring.
Uniqueness
Trimethyl{3-[1-(thiophen-3-yl)cyclohexyl]cyclopenta-2,4-dien-1-yl}silane is unique due to the specific positioning of the thiophene ring and the combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
650636-74-1 |
---|---|
Molecular Formula |
C18H26SSi |
Molecular Weight |
302.6 g/mol |
IUPAC Name |
trimethyl-[3-(1-thiophen-3-ylcyclohexyl)cyclopenta-2,4-dien-1-yl]silane |
InChI |
InChI=1S/C18H26SSi/c1-20(2,3)17-8-7-15(13-17)18(10-5-4-6-11-18)16-9-12-19-14-16/h7-9,12-14,17H,4-6,10-11H2,1-3H3 |
InChI Key |
JMNHCINLXHVDMK-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)C1C=CC(=C1)C2(CCCCC2)C3=CSC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.